

# Omipalisib proarrhythmic risk assessment preclinical models

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## Compound Focus: Omipalisib

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## Key Experimental Findings on Proarrhythmic Risk

The following table summarizes the core quantitative findings from the chronic in vivo study in the AV-block dog model [1] [2].

Assessment Parameter	Findings/Outcome
QT Interval Prolongation	Prolongation at baseline; stronger prolongation after dofetilide challenge (from $490 \pm 37$ ms to $607 \pm 48$ ms) [1].

| **Arrhythmic Outcome (Incidence)** | • Single ectopic beats: 30% of dogs • Multiple ectopic beats & Torsade de Pointes (TdP): 20% of dogs [1]. | | **Dosing Regimen** | 1 mg/kg, administered orally twice daily for 7 days [1]. | | **Cellular Mechanism** | Isolated ventricular cardiomyocytes from treated dogs showed diminished IKs current density [1]. | | **Overall Risk Conclusion** | Chronic **Omipalisib** treatment causes electrical remodeling with a **mild proarrhythmic outcome** under standardized proarrhythmic conditions [1] [2]. |

## Detailed Experimental Protocol

For researchers aiming to replicate or understand this preclinical assessment, here is a detailed breakdown of the methodology.

## 1. Animal Model Preparation

- **Animals:** Purpose-bred Mongrel dogs (n=13) [1].
- **Surgical Procedure:**
  - General anesthesia was induced and maintained with sodium pentobarbital and isoflurane [1].
  - A pacemaker device with leads was implanted in the right atrium and right ventricular apex (RVA) [1].
  - Complete atrioventricular (AV) block was induced via radiofrequency ablation of the His bundle [1].
- **Post-operative Care:** Analgesics (Metacam, Temgesic) and antibiotics (ampicillin) were administered to manage pain and prevent infection [1].

## 2. Pacing Protocol & Drug Treatment

- **Pacing to Prevent Remodeling:** After AV block, hearts were paced in VDD mode to maintain sinus rhythm and prevent bradycardia-induced cardiac remodeling for  $15 \pm 1$  days [1].
- **Drug Administration:**
  - **Omipalisib** was administered orally via powder-filled capsules [1].
  - The effective regimen was **1 mg/kg, twice daily** (at 8:00 AM and 5:00 PM) for 7 days [1].
  - Plasma levels were monitored to ensure target concentration ( $>30$  ng/mL) [1].

## 3. Proarrhythmic Challenge & Endpoint Measurement

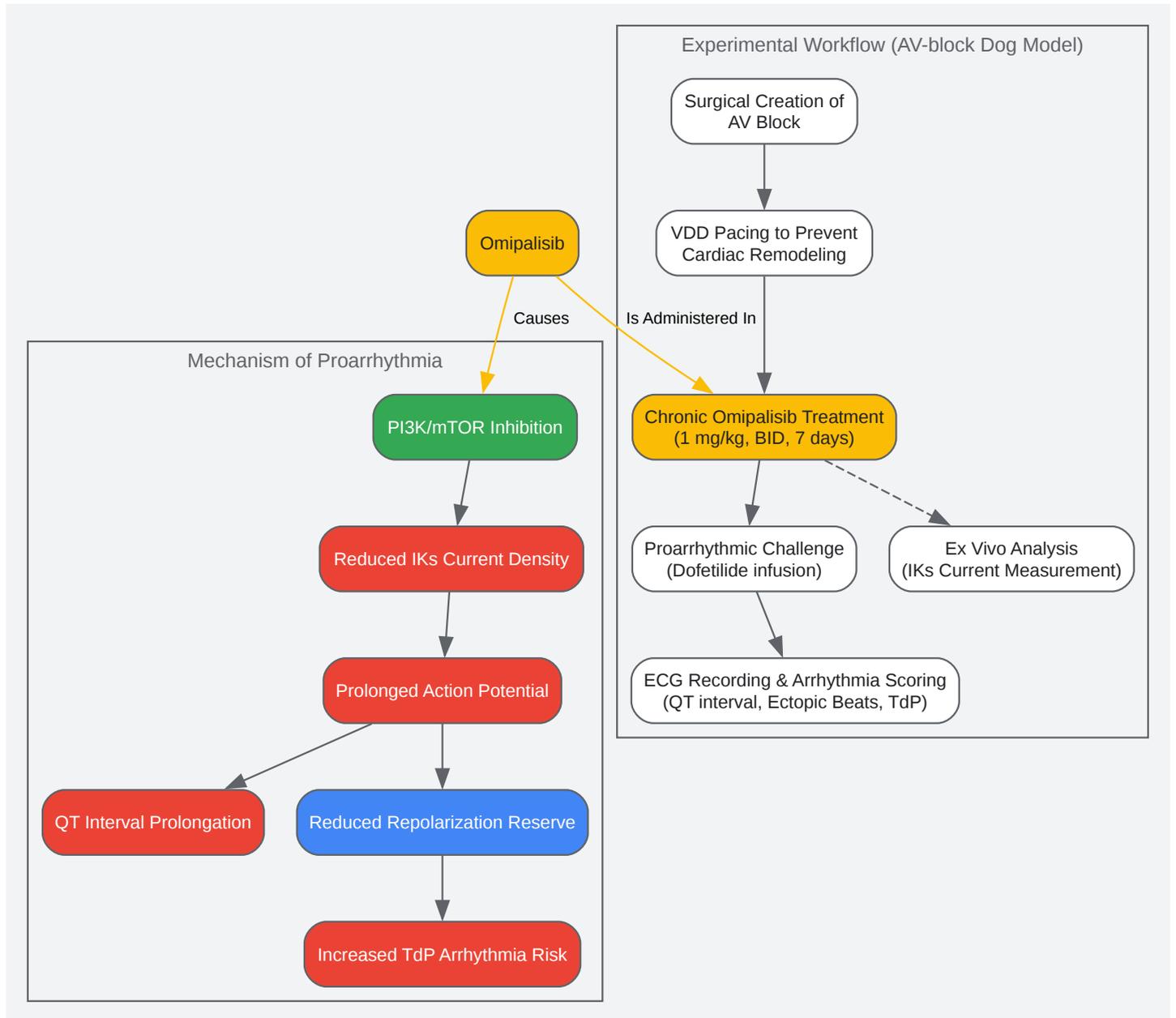
- **Standardized Conditions:** Assessments were performed under anesthesia and bradycardia (continuous RV pacing at 60 bpm) [1].
- **Dofetilide Challenge:** An IKr blocker (dofetilide, 25  $\mu$ g/kg i.v.) was infused for 5 minutes or until the first TdP arrhythmia occurred [1].
- **Primary Endpoints:**
  - **ECG Parameters:** QT interval was measured at baseline and post-dofetilide challenge [1].
  - **Arrhythmia Scoring:** The incidence of single ectopic beats, multiple ectopic beats, and Torsade de Pointes (TdP) was recorded [1].

## 4. Ex Vivo Cellular Electrophysiology

- **Cell Isolation:** Ventricular cardiomyocytes were isolated from dogs treated with **Omipalisib** [1].
- **Voltage-Clamp Technique:** IKs current density was measured and compared to controls to investigate the ionic mechanism behind QT prolongation [1].

## Mechanism of Proarrhythmia and Experimental Workflow

The diagram below illustrates the proposed mechanism by which **Omipalisib** increases proarrhythmic risk and the key steps in its experimental assessment [1].



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## Key Considerations for Your Experiments

- **Dosing is Critical:** The study found that **twice-daily dosing** was necessary to maintain plasma concentrations above the target level of 30 ng/mL. Once-daily dosing was insufficient for continuous target inhibition [1].
- **Use a Sensitized Model:** The proarrhythmic effect was categorized as "mild" and was unmasked under **standardized proarrhythmic conditions** (anesthesia, bradycardia, and an IKr blocker challenge). Testing in a naive model may not reveal this risk [1].
- **Monitor Multiple Endpoints:** Relying solely on QT interval prolongation is insufficient. Incorporate **detailed arrhythmia scoring** (ectopic beats, TdP) to fully assess the outcome [1].

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## References

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